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Compound Name: EPZ004777 hydrochloride

Cat. No.: B10800353 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals resolve

inconsistencies in their H3K79me2 Western blot results.

Frequently Asked Questions (FAQs) &
Troubleshooting Guides
This section addresses common issues encountered during H3K79me2 Western blotting in a

question-and-answer format.

Q1: Why am I seeing weak or no signal for H3K79me2?

A1: Weak or no signal is a common issue that can stem from several factors throughout the

Western blot workflow. Here are the most likely causes and their solutions:

Poor Antibody Performance: The primary antibody may not be sensitive or specific enough.

Ensure your antibody is validated for Western blotting.[1][2]

Insufficient Protein Load: Histones are abundant, but it's still possible to load too little protein,

especially when working with limited cell numbers.[3][4] Consider increasing the amount of

protein loaded per lane.

Inefficient Protein Transfer: Histones, being small proteins (around 15-17 kDa), can be

difficult to transfer efficiently or may even pass through the membrane.[5][6]
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Use a membrane with a smaller pore size, such as 0.2 µm nitrocellulose, to better capture

small proteins.[5]

Optimize transfer time and voltage; shorter transfer times may be necessary to prevent

"blow-through."

Low Epitope Accessibility: The H3K79me2 epitope might be masked on the membrane. A

simple denaturation step after protein transfer can dramatically increase antibody

accessibility.[3]

Suboptimal Antibody Concentrations: The concentrations of your primary and secondary

antibodies may be too low.

Q2: My H3K79me2 bands are inconsistent between experiments. What could be the cause?

A2: Inconsistent results are often due to subtle variations in protocol execution. Here’s how to

improve reproducibility:

Inconsistent Sample Preparation: Ensure your lysis and sample preparation methods are

consistent. For histones, whole-cell lysates prepared with Laemmli buffer can be effective,

but acid extraction is another common method that may yield cleaner results.[4][7]

Variable Protein Quantification: Inaccurate protein quantification can lead to unequal loading.

Be aware that some quantification assays, like the Qubit, can be affected by components in

the lysis buffer such as SDS.[4]

Freeze-Thaw Cycles: Repeatedly freezing and thawing your samples can lead to protein

degradation. It's recommended to aliquot your lysates after the initial preparation.[4]

Normalization Strategy: Use a reliable loading control. For histone modifications, total

Histone H3 is often a better loading control than housekeeping proteins like actin or tubulin,

as the ratio of modified to total histone is the key measurement.

Q3: I'm observing high background on my H3K79me2 Western blots. How can I reduce it?

A3: High background can obscure your bands of interest and make quantification difficult.

Consider the following solutions:
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Inadequate Blocking: The blocking step is crucial for preventing non-specific antibody

binding.

Increase the blocking time and ensure you are using a suitable blocking agent. While non-

fat dry milk is common, Bovine Serum Albumin (BSA) is often recommended for histone

and phospho-protein detection to avoid cross-reactivity.[5][8]

Antibody Concentration is Too High: Excess primary or secondary antibody can bind non-

specifically to the membrane.[8][9]

Insufficient Washing: Increase the number and duration of your wash steps to more

effectively remove unbound antibodies.[8][10] Adding a mild detergent like Tween-20 to your

wash buffer is standard practice.

Q4: Why am I seeing multiple or unexpected bands on my blot?

A4: The presence of unexpected bands can be due to several factors:

Antibody Cross-Reactivity: Some antibodies may cross-react with other histone

modifications.[11][12] For example, some H3K79me2 antibodies might show slight cross-

reactivity with H3K79me1 or H3K79me3. Check the antibody datasheet for specificity

information.[1][11]

Proteolysis: Protein degradation can lead to smaller, non-specific bands. Always use

protease inhibitors in your lysis buffer and keep samples on ice.[13]

Non-Specific Antibody Binding: This can be addressed by optimizing blocking and washing

steps, as well as titrating your antibody concentrations.[8]

Quantitative Data Summary
Optimizing antibody dilution is crucial for achieving a strong signal with minimal background.

Below is a table with example data illustrating the effect of primary antibody dilution on signal-

to-noise ratio for H3K79me2 detection.
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Primary Antibody
Dilution

Signal Intensity
(Arbitrary Units)

Background
Intensity (Arbitrary
Units)

Signal-to-Noise
Ratio

1:500 9500 4500 2.1

1:1000 8200 2500 3.3

1:2000 6500 1500 4.3

1:5000 3500 1200 2.9

Note: This is example data. Optimal dilutions should be determined empirically for each

antibody and experimental system.

Protein loading amount also significantly impacts band intensity. The following table provides

an example of how H3K79me2 signal changes with varying total protein loaded.

Total Protein
Loaded (µg)

H3K79me2 Band
Intensity (Arbitrary
Units)

Total H3 Band
Intensity (Arbitrary
Units)

Normalized
H3K79me2 Signal

10 3200 6000 0.53

20 6500 11500 0.57

30 9800 17000 0.58

40 11000 (saturation) 22000 (saturation) N/A

Note: This is example data. It is important to operate within the linear range of detection for

accurate quantification.

Experimental Protocols
Detailed Protocol for H3K79me2 Western Blotting

This protocol provides a detailed methodology for the detection of H3K79me2, incorporating

best practices for working with histone modifications.
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Sample Preparation (Whole-Cell Lysate):

Harvest cells and wash with ice-cold PBS.

Lyse cells directly in 2x Laemmli sample buffer containing protease and phosphatase

inhibitors.

Sonicate the samples briefly to shear genomic DNA and reduce viscosity.

Boil the samples at 95-100°C for 5-10 minutes to denature proteins.[4]

Centrifuge at high speed to pellet debris and collect the supernatant.

Quantify protein concentration, keeping in mind potential interference from detergents.

SDS-PAGE:

For histone analysis, use a high-percentage polyacrylamide gel (e.g., 15% or a 4-20%

gradient gel) for better resolution of these small proteins.[5]

Load 20-30 µg of total protein per lane.[14] Include a positive control (e.g., HeLa nuclear

extract) and a molecular weight marker.

Run the gel at a constant voltage until the dye front reaches the bottom.

Protein Transfer:

Transfer proteins to a 0.2 µm nitrocellulose membrane.[5]

Perform the transfer at 100V for 60 minutes or use a semi-dry transfer system according

to the manufacturer's instructions. Keep the transfer apparatus cool to prevent

overheating.

Membrane Denaturation (Optional but Recommended):

After transfer, wash the membrane briefly in TBST.
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To improve epitope availability, some studies have found a denaturation step to be highly

effective.[3] This can involve carefully boiling the membrane in a specific buffer, but a

simpler approach is to follow the antibody manufacturer's recommendations.

Blocking:

Block the membrane for 1 hour at room temperature with 5% BSA in Tris-buffered saline

with 0.1% Tween-20 (TBST).[5][8] Avoid using milk as a blocking agent as it contains

phosphoproteins that can increase background.[5]

Primary Antibody Incubation:

Dilute the H3K79me2 primary antibody in 5% BSA/TBST at the manufacturer's

recommended concentration (e.g., 1:1000).[15]

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[6]

Washing:

Wash the membrane three times for 10 minutes each with TBST to remove unbound

primary antibody.[8]

Secondary Antibody Incubation:

Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted

in 5% BSA/TBST, for 1 hour at room temperature.

Final Washes:

Wash the membrane three times for 10 minutes each with TBST.

Detection:

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according

to the manufacturer's instructions.

Capture the signal using an imaging system or film. Adjust exposure times to avoid signal

saturation.[16]
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Stripping and Re-probing (for Total H3):

If necessary, strip the membrane using a mild stripping buffer.

Re-block the membrane and probe with a total Histone H3 antibody as a loading control.

Visualizations
DOT Language Scripts and Diagrams
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Caption: Experimental workflow for H3K79me2 Western blotting.
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Caption: Troubleshooting guide for H3K79me2 Western blotting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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